

Application Note: Synthesis of 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

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Compound of Interest

Compound Name: 3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone

CAS No.: 898794-14-4

Cat. No.: B1360596

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Introduction & Retrosynthetic Analysis

The target molecule, 1-(3,4-dimethylphenyl)-3-(2,4-dimethylphenyl)propan-1-one, belongs to the class of dihydrochalcones. These scaffolds are frequently evaluated for their antioxidant, anti-inflammatory, and metabolic modulation properties.[1]

Retrosynthetic Logic: To ensure regiochemical integrity, we disconnect the C2-C3 bond.[1] This reveals two primary precursors:

- Nucleophile: 3',4'-Dimethylacetophenone (aryl methyl ketone).
- Electrophile: 2,4-Dimethylbenzaldehyde.

The synthesis proceeds in two phases:[1]

- Phase I (C-C Bond Formation): Base-catalyzed Claisen-Schmidt aldol condensation to form the

-unsaturated ketone (Chalcone intermediate).[1]

- Phase II (Reduction): Selective catalytic hydrogenation of the alkene moiety to yield the saturated dihydrochalcone target.[1]

Experimental Protocol

Safety Pre-requisite: All procedures must be conducted in a certified fume hood. Personnel must wear standard PPE (nitrile gloves, lab coat, safety goggles).[1]

Phase I: Synthesis of the Chalcone Intermediate

(E)-1-(3,4-dimethylphenyl)-3-(2,4-dimethylphenyl)prop-2-en-1-one[1]

Reagents:

- 3',4'-Dimethylacetophenone (1.0 eq)[1]
- 2,4-Dimethylbenzaldehyde (1.0 eq)
- Sodium Hydroxide (NaOH), 10% w/v aqueous solution[1]
- Ethanol (95%) or Methanol (solvent)[1]

Procedure:

- Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3',4'-Dimethylacetophenone (10 mmol) and 2,4-Dimethylbenzaldehyde (10 mmol) in 30 mL of ethanol.
- Catalysis: Cool the solution to 0–5 °C in an ice bath. Dropwise add 15 mL of 10% NaOH solution while stirring vigorously.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 8:2) should show the disappearance of the aldehyde and the appearance of a yellow precipitate (the chalcone).[1]
- Work-up:

- Cool the reaction mixture to 0 °C to maximize precipitation.
- Filter the yellow solid using a Büchner funnel.[1]
- Wash the cake with cold water (3 x 20 mL) until the filtrate is neutral pH.
- Wash with cold ethanol (1 x 10 mL) to remove unreacted starting materials.[1]
- Purification: Recrystallize from hot ethanol to yield the pure chalcone intermediate as yellow needles.

Phase II: Selective Hydrogenation

Target: **3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone**[1]

Reagents:

- Chalcone Intermediate (from Phase I)
- Palladium on Carbon (Pd/C), 10% wt loading[1]
- Ethyl Acetate or Ethanol (solvent)
- Hydrogen gas () (balloon pressure sufficient)[1]

Procedure:

- Setup: In a hydrogenation flask, dissolve the Chalcone intermediate (5 mmol) in 50 mL of Ethyl Acetate.
- Catalyst Addition: Carefully add 10% Pd/C (5-10 wt% relative to substrate mass).[1] Caution: Pd/C is pyrophoric; keep wet with solvent.[1]
- Hydrogenation: Purge the flask with nitrogen, then introduce a hydrogen atmosphere (balloon).[1] Stir vigorously at room temperature.

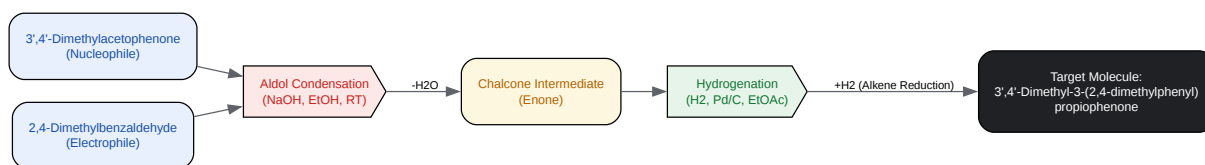
- Monitoring: Monitor via TLC or HPLC. The reaction is complete when the yellow color fades to colorless and the alkene peak disappears (approx. 2–4 hours).[1]
- Work-up:
 - Filter the mixture through a Celite® pad to remove the catalyst.[1] Do not let the catalyst dry out on the filter paper.[1]
 - Concentrate the filtrate under reduced pressure (rotary evaporator).[1]
- Final Purification: The resulting oil or solid can be recrystallized from hexane/ethanol or purified via flash column chromatography (Silica gel, Hexane:EtOAc gradient) if necessary. [1]

Data Summary & Characterization

Parameter	Specification	Notes
Molecular Formula		
Molecular Weight	266.38 g/mol	
Appearance	White to off-white crystalline solid	Post-purification
Melting Point	Dependent on polymorph	Literature comparison required
Solubility	Soluble in EtOAc, DCM, DMSO	Insoluble in water

Reaction Pathway Visualization

The following diagram illustrates the synthetic logic and flow, generated using Graphviz.



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Figure 1: Modular synthesis pathway for the target dihydrochalcone via Claisen-Schmidt condensation and catalytic reduction.

Safety & Handling (E-E-A-T)

- **Chemical Safety:** 3',4'-Dimethylacetophenone and 2,4-Dimethylbenzaldehyde are irritants.[1] Avoid inhalation.
- **Catalyst Safety:** Palladium on Carbon (Pd/C) can ignite solvent vapors if allowed to dry in air. [1] Always keep the catalyst wet and dispose of it in a dedicated heavy metal waste container.[1]
- **Waste Management:** Aqueous waste from the aldol step is basic and must be neutralized before disposal.[1] Organic solvents should be segregated for halogenated/non-halogenated waste streams.[1][2]

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24726295, **3',4'-Dimethyl-3-(2,4-dimethylphenyl)propiophenone**. [1] Retrieved from [\[Link\]](#)[1]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). [1] Longman Scientific & Technical. [1] (Standard reference for Claisen-Schmidt and Hydrogenation protocols).

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